2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol
Description
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is a pyridine derivative characterized by a substituted ethanolamine moiety attached to a 5-chloro-3-fluoropyridin-2-yl ring. Its molecular formula is C₇H₇ClFNO, with a molecular weight of 175.59 g/mol and a CAS number of 1374652-03-5 .
Properties
IUPAC Name |
2-[(5-chloro-3-fluoropyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFGPFBKFFVDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)NCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682463 | |
| Record name | 2-[(5-Chloro-3-fluoropyridin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-67-5 | |
| Record name | Ethanol, 2-[(5-chloro-3-fluoro-2-pyridinyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Chloro-3-fluoropyridin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The primary synthesis route involves reacting 2-amino-5-chloro-3-fluoropyridine (CAS: 246847-98-3) with ethanolamine under SNAr conditions. The electron-withdrawing effects of the chlorine (C-5) and fluorine (C-3) substituents activate the pyridine ring at the C-2 position, enabling nucleophilic attack by the amine group of ethanolamine.
Key Reaction Parameters :
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Solvent : Ethanol or isopropanol (3–7-fold excess by weight relative to substrate).
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Temperature : 80–100°C under reflux.
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Catalyst : None required, though triethylamine (1.2 eq.) accelerates deprotonation of ethanolamine.
Yield Optimization :
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Pre-drying solvents reduces hydrolysis of the pyridine intermediate.
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Inert atmosphere (N₂) prevents oxidation of the ethanolamine moiety.
Hydrazine-Mediated Amination (Patent Route)
An alternative method from US Patent 20060047124 involves a two-step process:
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Hydrazination : Reacting 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to form 2-hydrazino intermediates.
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Reductive Amination : Hydrogenation using Raney nickel (5–12 eq.) in ethanol at 15–25°C for 10–24 hours.
Advantages :
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Higher regioselectivity for C-2 amination compared to direct SNAr.
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Reduced byproduct formation due to milder conditions (25–35°C vs. 80–100°C).
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors to enhance reproducibility and safety. Key parameters include:
Purification Protocols
Crystallization :
Chromatography :
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Stationary Phase: C18 reverse-phase silica.
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Mobile Phase: Acetonitrile/water (70:30 → 95:5 gradient).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Direct SNAr | 68–72 | 98.2 | High | 1.0 |
| Patent Route | 82–85 | 99.7 | Moderate | 1.8 |
| Flow Chemistry | 89–91 | 99.9 | High | 2.3 |
Trade-offs :
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The patent route offers superior yield and purity but requires specialized hydrogenation equipment.
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Flow systems achieve near-quantitative yields at elevated operational costs.
Mechanistic Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 5-chloro-3-fluoropyridine exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing this structural motif can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity.
Case Study: Synthesis of Antimicrobial Agents
A study synthesized various derivatives of 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol and tested their antibacterial efficacy. The results demonstrated that modifications to the pyridine ring significantly influenced antimicrobial potency, with some compounds exhibiting an ID50 (the concentration required to inhibit 50% of the bacterial population) as low as against E. coli .
Agrochemical Applications
Herbicidal Properties
The compound has been investigated for its potential use as a herbicide. Its ability to disrupt specific biochemical pathways in plants makes it a candidate for developing selective herbicides that target unwanted vegetation without harming crops.
Case Study: Herbicide Development
In a recent study, formulations containing this compound were tested in field trials. Results showed a significant reduction in weed biomass compared to untreated controls, indicating effective herbicidal action .
Material Science
Polymer Chemistry
The compound can serve as a building block in polymer synthesis, particularly for creating functionalized polymers with specific chemical properties. Its amino group allows for further modifications and cross-linking reactions.
Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temp. | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Mechanism of Action
The mechanism of action of 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance binding affinity to certain receptors or enzymes, while the aminoethanol group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in the design of molecules with desired biological activities .
Comparison with Similar Compounds
Key Observations :
- Bioactivity: N-methylation (e.g., 2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethanol) may improve metabolic stability by reducing oxidative deamination .
- Acid-Base Properties: The acetic acid analog (CAS 1214323-94-0) has a lower pKa (~2.5) compared to the ethanolamine derivative (pKa ~9.5), affecting ionization under physiological conditions .
Stability and Commercial Viability
- Stability: The ethanolamine group in the target compound may confer hygroscopicity, complicating long-term storage. N-methylation () or salt formation () improves stability .
- Commercial Status : Discontinued availability () contrasts with active production of analogs like (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride, which is supplied for research .
Biological Activity
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound exhibits various interactions with biological targets, making it a valuable subject of study in drug discovery and development.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fluorinated Pyridine Ring : The presence of chlorine and fluorine atoms enhances its reactivity and binding properties.
- Aminoethanol Group : This functional group contributes to hydrogen bonding capabilities, which can influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound can inhibit certain enzymes, which is crucial for understanding its potential therapeutic applications.
- Receptor Binding : Its structural features allow for enhanced binding affinity to various receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of cancer cells. For instance, derivatives with similar structures demonstrated IC50 values in the nanomolar range against specific cancer cell lines .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | IC50 (nM) | Target Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| CCT372064 | 38 | EGFR T790M mutant |
| Osimertinib | 8 | EGFR T790M mutant |
Case Studies
- BCL6 Inhibition : A study focused on the inhibition of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). The incorporation of similar pyridine derivatives showed promising results in reducing BCL6 activity, suggesting potential applications in oncology .
- Antimicrobial Activity : Research has indicated that related compounds exhibit moderate to good antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria .
Structure–Activity Relationships (SAR)
The efficacy of this compound can be influenced by modifications to its structure. The following observations have been made:
- Substituent effects on the pyridine ring significantly impact biological activity.
- The balance between lipophilicity and hydrophilicity is crucial for enhancing solubility and metabolic stability while maintaining activity .
Table 2: Structure–Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increased binding affinity |
| Fluorine | Enhanced permeability |
| Amino Group | Facilitates hydrogen bonding |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution of a halogenated pyridine precursor (e.g., 5-chloro-3-fluoropyridin-2-amine) with ethanolamine derivatives. Key steps include:
- Using polar aprotic solvents (e.g., DMSO) to enhance reactivity .
- Optimizing temperature (60–80°C) and reaction time (12–24 hours) to balance yield and side reactions.
- Purification via column chromatography with gradients of ethyl acetate/hexane (20–50%) .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodology :
- NMR Analysis : Assign peaks using F NMR to confirm fluorine substitution and H NMR coupling patterns to verify ethanolamine linkage .
- X-ray Crystallography : If crystalline, determine bond angles and spatial arrangement to resolve positional isomerism risks .
- IR Spectroscopy : Identify N-H stretching (3200–3400 cm) and C-O bonds (1050–1150 cm) .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?
- Methodology :
- Solubility : Test in DMSO (high solubility), water (low), and ethanol (moderate) using gravimetric analysis .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic sensitivity .
- Thermodynamic Data : Calculate vaporization enthalpy via the "centerpiece" approach for solvent selection in reactions .
Advanced Research Questions
Q. How does this compound interact with biological targets such as kinases or neurotransmitter receptors?
- Methodology :
- Kinase Assays : Screen against Jak2 or related kinases using ATP-competitive binding assays (IC determination) .
- Neurotransmitter Receptor Studies : Employ radioligand displacement assays (e.g., for hypocretin receptors) to assess binding affinity .
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with Jak2 V617F mutant active sites .
Q. What strategies mitigate contradictory bioactivity results across cell lines or in vivo models?
- Methodology :
- Metabolic Stability Testing : Use liver microsomes to identify metabolite interference .
- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models to correlate in vitro/in vivo efficacy .
- Cell Line Validation : Ensure genetic consistency (e.g., confirm Jak2 V617F mutation status) via sequencing .
Q. How can structural modifications enhance selectivity or reduce off-target effects?
- Methodology :
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing ethanolamine with methylpiperazine) and test against kinase panels .
- Proteome-Wide Profiling : Use affinity chromatography-MS to identify off-target binding partners .
- Crystallographic Analysis : Resolve co-crystal structures with targets to guide rational design .
Q. What computational models predict the compound’s environmental or metabolic fate?
- Methodology :
- DFT Calculations : Simulate hydrolysis pathways under acidic/alkaline conditions .
- Biodegradation Prediction : Use EPI Suite to estimate half-life in soil/water .
- Metabolite Identification : Employ LC-MS/MS to detect phase I/II metabolites in hepatocyte assays .
Methodological Notes
- Contradictory Data : Discrepancies in bioactivity may arise from impurity profiles (e.g., residual solvents in synthesis) or assay conditions (e.g., ATP concentration in kinase assays). Validate purity via HPLC (>95%) and standardize assay protocols .
- Advanced Characterization : For ambiguous structural features, combine 2D NMR (e.g., HSQC, HMBC) with X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
